molecular formula C15H20N2O3 B3130113 Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate CAS No. 340703-57-3

Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B3130113
CAS No.: 340703-57-3
M. Wt: 276.33 g/mol
InChI Key: ZLWMCCBMPOWJAY-UHFFFAOYSA-N
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Description

Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.34 g/mol It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyl group attached to the nitrogen atom

Scientific Research Applications

Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is not specified in the available resources . This information might be available in specialized chemical or pharmacological literature.

Safety and Hazards

Specific safety and hazard information for Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is not available in the searched resources . For safety data sheets (SDS) and other safety information, it is recommended to refer to the manufacturer or supplier.

Future Directions

The future directions for the study and application of Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate are not specified in the available resources . Future research might focus on its synthesis, properties, potential applications, and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate and ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Pyrrolidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl pyrrolidine-1-carboxylate.

    Step 2: The intermediate benzyl pyrrolidine-1-carboxylate is then reacted with ethyl isocyanate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in appropriate solvents.

Major Products Formed:

Comparison with Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring but different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different chemical properties.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical reactions.

Uniqueness: Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to the presence of both the benzyl and ethylcarbamoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-16-14(18)13-9-6-10-17(13)15(19)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMCCBMPOWJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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